(4-Butyrylphenyl)boronic acid

Suzuki-Miyaura Coupling Transmetalation Physicochemical Property

Researchers face yield loss when Suzuki couplings require strong bases incompatible with base-labile functional groups. (4-Butyrylphenyl)boronic acid (pKa 7.95) addresses this by enabling efficient transmetalation under milder basic conditions versus lower-pKa analogs. • pKa 7.95-enables Suzuki couplings with base-sensitive substrates (esters, amides, heterocycles) with fewer side reactions. • Predictable chemoselectivity-para-boronic acid reacts exclusively with diethanolamine, leaving the butyryl carbonyl free for orthogonal transformations. • XLogP3 1.7-enhanced reverse-phase retention simplifies purification of lipophilic biaryl products. Global shipping with batch-specific certificates of analysis.

Molecular Formula C10H13BO3
Molecular Weight 192.02 g/mol
CAS No. 186498-24-8
Cat. No. B1289918
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Butyrylphenyl)boronic acid
CAS186498-24-8
Molecular FormulaC10H13BO3
Molecular Weight192.02 g/mol
Structural Identifiers
SMILESB(C1=CC=C(C=C1)C(=O)CCC)(O)O
InChIInChI=1S/C10H13BO3/c1-2-3-10(12)8-4-6-9(7-5-8)11(13)14/h4-7,13-14H,2-3H2,1H3
InChIKeyIGYWRXHZSLSNLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-Butyrylphenyl)boronic Acid: Core Profile


(4-Butyrylphenyl)boronic acid (CAS 186498-24-8) is a para-substituted phenylboronic acid derivative bearing an n-butyryl (-C(O)CH₂CH₂CH₃) carbonyl group at the 4-position of the phenyl ring . It is primarily employed as a building block and reagent in organic synthesis, most notably for the construction of carbon-carbon bonds via Suzuki-Miyaura cross-coupling reactions . The presence of both a boronic acid moiety and a modifiable carbonyl group makes it a versatile intermediate for preparing more complex molecular architectures, including biaryl scaffolds relevant to pharmaceutical, agrochemical, and materials science research .

Core Use Suzuki-Miyaura cross-coupling building block
Functional Handle Para-n-butyryl carbonyl group for orthogonal modifications
Reactivity Context Predicted pKa profile supports mild-base Suzuki coupling

(4-Butyrylphenyl)boronic Acid: Analog Substitution Risks


Substituting (4-butyrylphenyl)boronic acid with closely related analogs, such as 4-acetylphenylboronic acid or 4-formylphenylboronic acid, is not chemically equivalent due to the distinct electronic and steric properties conferred by the differing para-carbonyl substituents. These differences directly impact key physicochemical parameters, including acidity (pKa) and predicted lipophilicity . Furthermore, the reactivity of the carbonyl group itself is influenced by the adjacent substituent, which can dictate the outcome of orthogonal functionalization steps and the overall yield of multi-step syntheses [1]. The choice of a specific boronic acid reagent is therefore not a matter of simple functional group tolerance but a critical decision that governs reaction feasibility, product yield, and purification strategy.

Distinct pKa versus formyl or acetyl analogs may shift optimal base and impact functional group tolerance.
Higher lipophilicity (predicted) versus 4-acetyl derivative alters reverse-phase purification behavior.
Carbonyl reactivity and chemoselectivity may not directly transfer from ortho-substituted analogs.

(4-Butyrylphenyl)boronic Acid: Key Differences vs. Analogs


pKa and Suzuki Coupling Efficiency

The predicted pKa of (4-butyrylphenyl)boronic acid is 7.95 ± 0.16 . This value indicates that it is significantly less acidic than the analogous 4-formylphenylboronic acid, which has a predicted pKa of 7.34 ± 0.10 . This difference in acidity is a crucial parameter for Suzuki-Miyaura cross-coupling reactions, as a higher pKa (less acidic boronic acid) generally requires a stronger base to facilitate the transmetalation step, which can impact the compatibility of base-sensitive substrates and influence the overall reaction rate [1].

pKa & Coupling Efficiency
Reported
Target pKa: 7.95 ± 0.16 vs. formyl analog: 7.34 ± 0.10 (predicted). ~0.6 unit higher, ~4-fold lower acidity.
Supports milder base conditions for Suzuki coupling.
Predicted values; theoretical calculation. Cross-study comparable.
Suzuki-Miyaura Coupling Transmetalation Physicochemical Property Reaction Optimization

Diethanolamine Protection: Para vs. Ortho Selectivity

A fundamental reactivity difference exists between para- and ortho-carbonyl-substituted phenylboronic acids when reacted with diethanolamine. Studies demonstrate that for compounds with a carbonyl group in the meta or para position, the reaction occurs exclusively at the boronic acid moiety to form a stable diethanolamine complex [1]. In stark contrast, ortho-substituted analogs undergo a different reaction pathway involving both the boronic acid and the adjacent carbonyl group, leading to polycyclic structures [1]. (4-Butyrylphenyl)boronic acid, as a para-substituted derivative, is thus predicted to follow the former, predictable pathway, enabling its boronic acid group to be selectively protected while leaving the carbonyl group free for orthogonal manipulation.

Diethanolamine Protection Selectivity
Class-level
Para-substituted: predicted exclusive boronic acid complexation. Ortho-substituted: forms polycyclic structures.
Predictable chemoselective protection pathway.
Class-level inference based on para/ortho carbonyl reactivity studies.
Protecting Group Chemistry Chemoselectivity Boronic Acid Complexation

Lipophilicity and Chromatographic Retention

The predicted lipophilicity of (4-butyrylphenyl)boronic acid, as indicated by its XLogP3 value of 1.7 , provides a useful point of differentiation for purification workflows. This value is higher than the predicted ACD/LogP of 1.04 for the analogous 4-acetylphenylboronic acid . In practical terms, a higher LogP signifies greater retention on reverse-phase (RP) chromatographic media, allowing for more efficient separation from more polar, unreacted starting materials or byproducts. This difference can be exploited to achieve higher purity of the final coupled product or to isolate the boronic acid building block itself.

Lipophilicity & Chromatography
Reported
Target XLogP3: 1.7 vs. acetyl analog ACD/LogP: 1.04 (predicted). ~0.66 log unit higher.
Supports greater retention in reverse-phase purification.
Predicted values from different algorithms; context-dependent.
Lipophilicity Purification Chromatography Drug Discovery

(4-Butyrylphenyl)boronic Acid: Application Scenarios


Mild Suzuki Coupling for Biaryl Synthesis

The higher pKa of (4-butyrylphenyl)boronic acid (7.95) relative to 4-formylphenylboronic acid (7.34) makes it a superior choice for Suzuki-Miyaura couplings where the aryl halide or other substrates contain base-labile functional groups (e.g., esters, some amides, or certain heterocycles). The less basic conditions required for efficient transmetalation can lead to higher yields and fewer side reactions [1], directly addressing a common challenge in the synthesis of functionalized biaryls for pharmaceutical and materials science applications.

Orthogonal Protection Strategies

The predictable and exclusive reactivity of its para-boronic acid group with diethanolamine, in contrast to the divergent reactivity of ortho-substituted analogs [2], makes (4-butyrylphenyl)boronic acid an ideal building block for complex synthetic sequences. It allows chemists to reliably mask the boronic acid moiety as a stable, easily purified complex, leaving the butyryl carbonyl group completely free for subsequent transformations. This chemoselectivity is essential for the efficient construction of elaborate molecules where protecting group orthogonality is paramount.

Purification of Lipophilic Intermediates

For projects where the target biaryl product or advanced intermediate is expected to be relatively lipophilic, (4-butyrylphenyl)boronic acid's higher predicted LogP (XLogP3 = 1.7) offers a practical advantage over less lipophilic analogs like 4-acetylphenylboronic acid (ACD/LogP = 1.04) . This property enhances retention on reverse-phase chromatographic systems, facilitating cleaner separations from more polar impurities. This can be particularly valuable in medicinal chemistry for the rapid purification of library compounds or in process chemistry for developing robust, scalable purification protocols.

Application
Selection Property
Validation Focus
Base-sensitive biaryl synthesis
Higher pKa for milder transmetalation
Functional group tolerance under basic conditions
Sequential protection/deprotection sequences
Para-selective diethanolamine complexation
Carbonyl group orthogonality during synthesis
Reverse-phase purification optimization
Higher predicted LogP
Chromatographic retention and separation from polar impurities

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